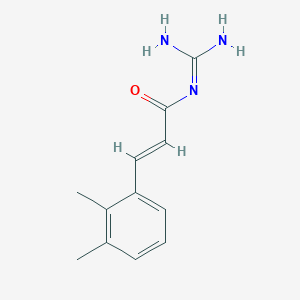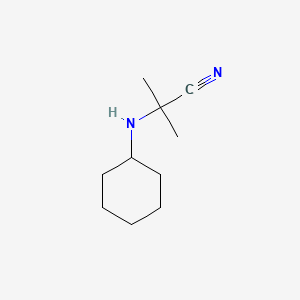![molecular formula C8H15N3O2 B13801611 N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide CAS No. 69793-59-5](/img/structure/B13801611.png)
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is a chemical compound with the molecular formula C8H15N3O2 It is characterized by the presence of a piperazine ring substituted with a formyl group and an ethyl formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide typically involves the reaction of 1-(2-aminoethyl)piperazine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-(2-aminoethyl)piperazine and ethyl formate.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-[2-(4-Carboxypiperazin-1-YL)ethyl]formamide.
Reduction: N-[2-(4-Hydroxymethylpiperazin-1-YL)ethyl]formamide.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperazine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is primarily related to its ability to interact with biological targets through its formyl and piperazine moieties. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Ethylpiperazin-1-YL)ethyl]formamide
- N-[2-(4-Phenylpiperazin-1-YL)ethyl]formamide
Uniqueness
N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets that are not possible with other substituents, making this compound valuable for medicinal chemistry and drug development.
Properties
CAS No. |
69793-59-5 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-[2-(4-formylpiperazin-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H15N3O2/c12-7-9-1-2-10-3-5-11(8-13)6-4-10/h7-8H,1-6H2,(H,9,12) |
InChI Key |
ALVXBHULHKSXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


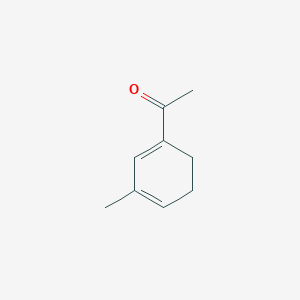
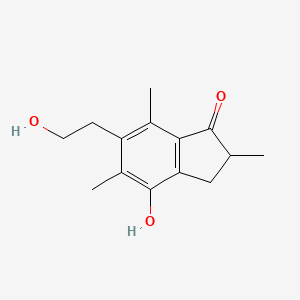
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
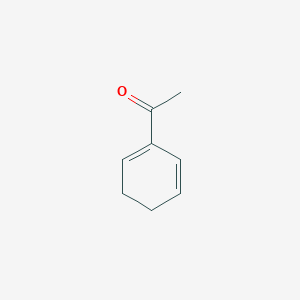
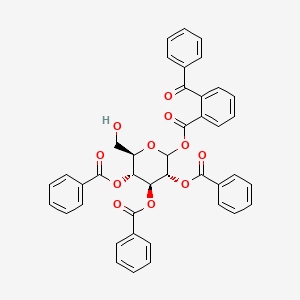
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
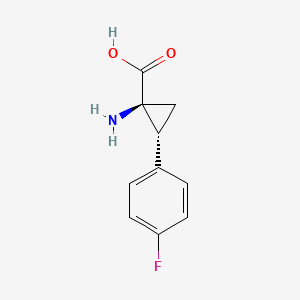
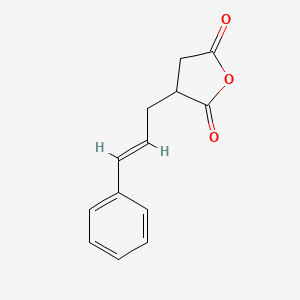
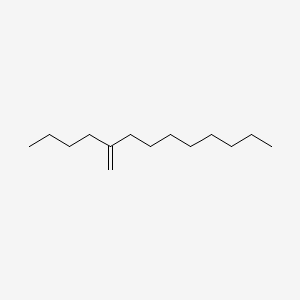
![Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
